molecular formula C15H12N4O2S B3143441 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione CAS No. 524704-32-3

2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3143441
CAS No.: 524704-32-3
M. Wt: 312.3 g/mol
InChI Key: QHHGYJLYANHZHR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9-17-19-8-10(16-15(19)22-9)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGYJLYANHZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-thiadiazole core, followed by the introduction of the ethyl linker and subsequent attachment of the isoindoline-dione group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound "2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid" has various applications and is related to several other compounds. Here's a detailed overview based on the provided search results:

Chemical Properties and Identifiers

  • IUPAC Name : 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid .
  • Molecular Formula : C7H7N3O2S .
  • Molecular Weight : 197.22 g/mol . Another source states 197.21 .
  • CAS RN : 96356-12-6 .
  • Synonyms : The compound is also known as Imidazo[2,1-b]-1,3,4-thiadiazole-6-acetic acid, 2-methyl- .
  • SMILES Notation : CC1=NN2C=C(N=C2S1)CC(=O)O .
  • InChI : InChI=1S/C7H7N3O2S/c1-4-9-10-3-5(2-6(11)12)8-7(10)13-4/h3H,2H2,1H3,(H,11,12) .
  • InChIKey : UXNWAVVHBGSHCY-UHFFFAOYSA-N .

Related Compounds

  • 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine : This related compound has the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol . Its PubChem CID is 28063466 .
    • IUPAC Name : 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine .
    • SMILES : CC1=NN2C=C(N=C2S1)CCN .
    • InChI : InChI=1S/C7H10N4S/c1-5-10-11-4-6(2-3-8)9-7(11)12-5/h4H,2-3,8H2,1H3 .
    • InChIKey : ZODLYIRDAZIIQR-UHFFFAOYSA-N .
  • [2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride : This is another related compound with CAS Number 1268982-24-6 and Linear Formula C7 H10 N4 S . 2 Cl H .

Potential Applications

  • α-synuclein Binding : 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole (ITA) derivatives have been identified as α-synuclein-binding scaffolds .
  • RET Kinase Inhibitors : Novel 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring have been designed and synthesized as RET kinase inhibitors for cancer therapy .

Other Relevant Compounds

  • Aminoindan-5yl-ethyl methyl carbamate : Aminoindanes were initially synthesized for medical applications such as anti-Parkinsonian drugs and to facilitate psychotherapy .
  • Benzamides : Benzamides, such as N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl] are investigated as antineoplastic agents .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindoline-1,3-dione
  • Molecular Formula : C₁₆H₁₃N₃O₂S
  • Molecular Weight : 311.36 g/mol
  • CAS Registry Number : 2279124-55-7 .

Structural Features: The compound consists of a 2-methylimidazo[2,1-b][1,3,4]thiadiazole core linked via an ethyl group to an isoindoline-1,3-dione (phthalimide) moiety.

For example:

  • Step 1: Formation of 2-amino-1,3,4-thiadiazole intermediates (e.g., via nitrile and thiosemicarbazide reactions in trifluoroacetic acid) .
  • Step 2: Cyclization with brominated ketones or phenacyl bromides in ethanol under reflux .

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Imidazothiadiazole + Phthalimide 2-Methyl, ethyl linker 311.36
3-(6-(Dihydrobenzo[1,4]dioxin) Derivative Imidazothiadiazole + Indole Dihydrobenzo[1,4]dioxin, fluoro ~470 (estimated)
Coumarin-Imidazothiadiazole Hybrid Imidazothiadiazole + Coumarin Trimethoxybenzyl, coumarin ~425–441
2-(4-Methoxybenzyl) Derivative Imidazothiadiazole + Methoxyphenyl 4-Methoxybenzyl ~330 (estimated)

Key Observations :

  • The target compound’s phthalimide group distinguishes it from indole, coumarin, or methoxyphenyl-containing analogs. This group may enhance electron-withdrawing properties, affecting solubility and reactivity .

Physical and Spectral Properties

Melting Points :

  • Coumarin derivatives (e.g., compound 7) melt at 308–310°C, consistent with fused heterocyclic systems .

Spectroscopic Data :

  • IR Spectroscopy : NH stretches in indole analogs (e.g., 3193 cm⁻¹ in 10a) contrast with the absence of NH in the phthalimide-containing target compound .
  • NMR : The target compound’s ethyl linker would show characteristic triplet (CH₂) and quartet (CH₂–N) signals in ¹H-NMR, distinct from coumarin derivatives’ singlet methoxy peaks (δ 3.75–3.88) .

Antimicrobial Activity :

  • Analogs like 10a–j exhibit inhibition against E. coli, P. aeruginosa, and B. subtilis (MIC: 12.5–50 µg/mL) .

Anticancer Potential:

  • Methoxyphenyl-substituted imidazothiadiazoles (e.g., compounds 76–77) show cytotoxicity against NCI-60 cancer cell lines .
  • Coumarin hybrids (e.g., compound 5) target HSP90, a heat shock protein implicated in tumor growth .

Structural-Activity Relationships :

  • Electron-deficient groups (e.g., phthalimide) may enhance DNA intercalation or enzyme inhibition.
  • Bulky substituents (e.g., dihydrobenzo[1,4]dioxin) improve lipophilicity and membrane permeability .

Biological Activity

The compound 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 933734-68-0
PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight282.34 g/mol
CAS Number933734-68-0

Antimicrobial Activity

Research has indicated that derivatives of the imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial properties. A study evaluated various imidazo[2,1-b][1,3,4]thiadiazole compounds against Mycobacterium tuberculosis , revealing that certain derivatives showed potent activity with a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL .

Antitubercular Activity

In a systematic evaluation of synthesized compounds including those related to the target compound, some exhibited high antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Compounds with specific substitutions on the thiadiazole ring were particularly effective .

Antioxidant and Anti-inflammatory Properties

The 1,3,4-thiadiazole moiety is recognized for its antioxidant and anti-inflammatory activities. A review highlighted that these compounds can reduce oxidative stress and inflammation in various biological models, suggesting potential applications in treating inflammatory diseases and oxidative stress-related conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of thiadiazole derivatives. Compounds containing this scaffold have shown promise in protecting neuronal cells from damage, indicating potential use in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antitubercular Screening

A series of compounds were synthesized and screened for their antitubercular activity. Among them, several derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with structural modifications enhancing their efficacy. For instance, the incorporation of a p-substituted phenyl group was found to improve activity significantly .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that certain derivatives of the target compound exhibited strong antioxidant properties. These compounds were tested against standard oxidative stress models and showed a marked reduction in reactive oxygen species (ROS), supporting their potential as therapeutic agents in oxidative stress-related disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, imidazo[2,1-b][1,3,4]thiadiazole intermediates are first prepared by refluxing thiadiazol-2-amine derivatives with phenacyl bromides in ethanol (4–6 hours, 70–80°C), followed by purification via recrystallization (ethanol/DMF mixture) . The isoindoline-1,3-dione moiety is often introduced through nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine. Yield optimization depends on stoichiometric control of intermediates and avoiding hydrolysis of reactive groups (e.g., methyl or ethyl esters) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regiochemistry, particularly for distinguishing between imidazo-thiadiazole and isoindoline-dione protons . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H vibrations. Single-crystal X-ray diffraction (SCXRD) resolves absolute stereochemistry and non-covalent interactions, such as π-π stacking in the imidazo-thiadiazole core . High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

Q. What in vitro biological models are used to evaluate the compound’s bioactivity, and how are potency metrics standardized?

  • Methodological Answer : Anticancer activity is commonly assessed using the NCI-60 human tumor cell line panel, which measures growth inhibition (GI₅₀) across diverse cancer types . For kinase inhibition (e.g., Fer kinase), competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify IC₅₀ values. Standardization requires parallel testing of reference inhibitors (e.g., staurosporine) and normalization against solvent controls to minimize batch variability .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazo-thiadiazole ring formation be addressed using modern catalytic strategies?

  • Methodological Answer : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) enhances regioselectivity by activating electron-deficient aromatic substrates. Computational modeling (DFT) predicts favorable attack sites, while microwave-assisted synthesis reduces side reactions (e.g., dimerization) by accelerating reaction kinetics .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

  • Methodological Answer : Meta-analysis of substituent effects is critical. For example, 4-methoxyphenyl groups on the imidazo-thiadiazole core enhance cytotoxicity (GI₅₀ < 1 µM), whereas bulky isobutyl groups reduce solubility and bioavailability. Conflicting data may arise from assay-specific conditions (e.g., serum protein binding in cell culture). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanistic contributions .

Q. What computational approaches are used to predict the compound’s interaction with biological targets like tyrosine kinases?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack. Molecular docking (AutoDock Vina, Schrödinger) simulates binding to kinase active sites, with validation via molecular dynamics (MD) simulations (100 ns trajectories). Competitive inhibition patterns are confirmed by analyzing hydrogen bonds with catalytic lysine residues (e.g., K514 in Fer kinase) .

Q. How do X-ray crystallography and Hirshfeld surface analysis inform the design of co-crystals for enhanced stability?

  • Methodological Answer : SCXRD reveals intermolecular interactions (e.g., C-H···O bonds between isoindoline-dione carbonyls and solvent molecules). Hirshfeld surfaces quantify contact contributions (e.g., S···N interactions in the thiadiazole ring). Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) improves thermal stability by 20–30°C, as measured by differential scanning calorimetry (DSC) .

Q. What strategies improve aqueous solubility without compromising target affinity in structurally related analogs?

  • Methodological Answer : Introducing polar substituents (e.g., hydroxyl or morpholine groups) on the isoindoline-dione ring via Suzuki-Miyaura coupling increases solubility (logP reduction by 0.5–1.0 units). Prodrug approaches (e.g., ester-to-acid conversion in vivo) balance lipophilicity and bioavailability. Solubility parameters (Hansen solubility spheres) guide excipient selection for formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.